(S)-3-Boc-amino-2,6-dioxopiperidine
Overview
Description
(S)-3-Boc-amino-2,6-dioxopiperidine is a chemical compound with significant relevance in various fields of scientific research. The compound is characterized by its piperidine ring structure, which is substituted with a Boc (tert-butoxycarbonyl) protected amino group at the 3-position and two oxo groups at the 2 and 6 positions. This structural configuration imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Boc-amino-2,6-dioxopiperidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Protection of Amino Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Oxidation: The piperidine ring is oxidized at the 2 and 6 positions using oxidizing agents like potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Boc-amino-2,6-dioxopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions for deprotection, followed by nucleophilic substitution.
Major Products:
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing the oxo groups.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-3-Boc-amino-2,6-dioxopiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (S)-3-Boc-amino-2,6-dioxopiperidine involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected, allowing the compound to participate in various biochemical pathways. The oxo groups at the 2 and 6 positions can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
(S)-3-Amino-2,6-dioxopiperidine: Lacks the Boc protection, making it more reactive.
(S)-3-Boc-amino-2,6-dioxopiperazine: Contains a piperazine ring instead of a piperidine ring, altering its chemical properties.
Uniqueness: (S)-3-Boc-amino-2,6-dioxopiperidine is unique due to its specific substitution pattern and the presence of the Boc-protected amino group. This protection allows for selective reactions and modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRLMXVKASPTN-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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